3-(4-Chlorophenoxy)-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one
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Overview
Description
3-(4-Chlorophenoxy)-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenoxy group and a hydroxychromenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenoxy)-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multiple steps. One common method starts with the reaction of 4-chlorophenol with an appropriate aldehyde under basic conditions to form the intermediate compound. This intermediate is then subjected to cyclization reactions to form the chromenone core.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Key steps include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenoxy)-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions include various substituted chromenones, dihydrochromenones, and other derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
3-(4-Chlorophenoxy)-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenoxy)-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate signaling pathways within cells, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Rafoxanide: A halogenated salicylanilide with similar structural features and biological activities.
Chlorphenesin: A muscle relaxant with a chlorophenoxy group, used in different therapeutic contexts.
Uniqueness
3-(4-Chlorophenoxy)-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C15H15ClO4 |
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Molecular Weight |
294.73 g/mol |
IUPAC Name |
3-(4-chlorophenoxy)-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C15H15ClO4/c16-9-1-4-11(5-2-9)20-14-8-19-13-7-10(17)3-6-12(13)15(14)18/h1-2,4-5,8,10,12-13,17H,3,6-7H2 |
InChI Key |
FKDPDVITVULMHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1O)OC=C(C2=O)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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